molecular formula C13H10Cl2N2O B3335607 1-(2,4-Dichlorophenyl)-3-phenylurea CAS No. 13142-54-6

1-(2,4-Dichlorophenyl)-3-phenylurea

Cat. No. B3335607
CAS RN: 13142-54-6
M. Wt: 281.13 g/mol
InChI Key: XXDUZFWJFHGDKF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-phenylurea, commonly known as DCPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. DCPU is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H10Cl2N2O. In

Mechanism of Action

The mechanism of action of DCPU involves the inhibition of tubulin polymerization, which is a crucial process for cell division. DCPU binds to the colchicine-binding site on tubulin, thereby preventing its polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCPU has been shown to exhibit various biochemical and physiological effects in cancer cells. DCPU induces the generation of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage. DCPU also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

DCPU has several advantages for lab experiments. It has a high purity and can be synthesized in a laboratory setting. DCPU exhibits potent anticancer activity against various types of cancer cells, making it a promising candidate for cancer therapy. However, DCPU also has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. DCPU also has a short half-life, which limits its efficacy in vivo.

Future Directions

There are several future directions for DCPU research. One of the most significant directions is the development of DCPU-based cancer therapies. DCPU can be used as a lead compound for the development of more potent and selective tubulin inhibitors. Another direction is the investigation of the synergistic effects of DCPU with other anticancer agents. DCPU can be used in combination with other drugs to enhance their anticancer activity and reduce their toxicity. Additionally, DCPU can be used for the development of novel imaging agents for cancer diagnosis and treatment monitoring.

Scientific Research Applications

DCPU has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DCPU is in the field of cancer research. DCPU has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. DCPU induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDUZFWJFHGDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307265
Record name 1-(2,4-dichlorophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-phenylurea

CAS RN

13142-54-6
Record name NSC190581
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dichlorophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-DICHLOROPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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